An In-depth Technical Guide to the Chemical Properties of 2-fluoro-6-methoxy-4-methylpyridine
An In-depth Technical Guide to the Chemical Properties of 2-fluoro-6-methoxy-4-methylpyridine
Foreword: Navigating the Landscape of a Niche Chemical Entity
To our fellow researchers, scientists, and drug development professionals, this guide addresses the chemical properties of 2-fluoro-6-methoxy-4-methylpyridine. It is important to note that while this compound represents a structure of significant interest, comprehensive experimental data in the public domain is limited. Therefore, this document serves as a technical guide that combines available information on closely related analogues with established principles of organic chemistry to predict its behavior and utility. The insights provided herein are intended to empower your research endeavors by offering a robust framework for understanding and manipulating this molecule.
Physicochemical and Spectroscopic Profile
The introduction of fluoro, methoxy, and methyl groups onto the pyridine scaffold imparts a unique combination of electronic and steric properties. These substituents are crucial in modulating the molecule's reactivity, solubility, and interaction with biological targets.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-fluoro-6-methoxy-4-methylpyridine, extrapolated from data available for structurally similar compounds.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₇H₈FNO | - |
| Molecular Weight | 141.14 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar compounds like 2-fluoro-4-methylpyridine and 2-fluoro-6-methylpyridine.[1][2] |
| Boiling Point | ~160-180 °C | Interpolated from the boiling points of 2-fluoro-6-methylpyridine (140-141 °C) and 2-fluoro-4-methylpyridine (160-161 °C), with an expected increase due to the methoxy group. |
| Density | ~1.1 g/mL | Estimated to be slightly higher than that of 2-fluoro-6-methylpyridine (1.077 g/mL) and 2-fluoro-4-methylpyridine (1.078 g/mL). |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected behavior for a small organic molecule of this nature. |
| CAS Number | Not readily available in public databases | This suggests the compound is not widely commercialized. |
Predicted Spectroscopic Data
The spectroscopic signature of 2-fluoro-6-methoxy-4-methylpyridine is key to its identification and characterization. The following are predicted spectral data based on established chemical shift and absorption frequency principles.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (2H): Two singlets or doublets in the range of 6.0-7.5 ppm. - Methoxy protons (3H): A singlet around 3.8-4.0 ppm. - Methyl protons (3H): A singlet around 2.2-2.4 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of 100-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Methoxy carbon: A peak around 55 ppm. - Methyl carbon: A peak around 15-20 ppm. |
| ¹⁹F NMR | A singlet in the typical range for fluoropyridines. |
| IR Spectroscopy | - C-F stretch: ~1200-1250 cm⁻¹. - C-O (methoxy) stretch: ~1050-1250 cm⁻¹. - Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹. - C-H stretches: ~2850-3100 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 141.14. |
Synthesis of 2-fluoro-6-methoxy-4-methylpyridine: A Proposed Route
Given the lack of a standardized, published synthesis for 2-fluoro-6-methoxy-4-methylpyridine, a plausible synthetic strategy can be devised from commercially available starting materials, leveraging well-established transformations for pyridine functionalization. A logical approach would be to start with a pre-functionalized pyridine ring and introduce the remaining substituents.
Proposed Synthetic Workflow
A potential route could commence from 2,6-dichloro-4-methylpyridine. This pathway involves a regioselective nucleophilic aromatic substitution (SNA) of the chlorine atoms, followed by a fluorination step.
Caption: Proposed synthesis of 2-fluoro-6-methoxy-4-methylpyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-chloro-6-methoxy-4-methylpyridine
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To a solution of 2,6-dichloro-4-methylpyridine in anhydrous methanol, add one equivalent of sodium methoxide at room temperature.
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Stir the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS. The methoxide will preferentially displace one of the chlorine atoms due to the directing effects of the methyl group and the pyridine nitrogen.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify by column chromatography on silica gel to obtain pure 2-chloro-6-methoxy-4-methylpyridine.
Step 2: Synthesis of 2-fluoro-6-methoxy-4-methylpyridine (Halex Reaction)
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In a sealed vessel, combine 2-chloro-6-methoxy-4-methylpyridine, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling aprotic polar solvent such as DMSO or sulfolane.
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Heat the mixture to a high temperature (typically 150-220 °C) and stir vigorously for several hours.
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Monitor the reaction for the disappearance of the starting material.
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After cooling, carefully quench the reaction with water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.
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Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the final product by distillation or column chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-fluoro-6-methoxy-4-methylpyridine is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing fluorine atom at the 2-position.
Nucleophilic Aromatic Substitution (SNAr)
The C2-fluorine is an excellent leaving group for SNAr reactions. The electron-deficient nature of the pyridine ring at the α-position (C2) makes it susceptible to attack by a wide range of nucleophiles.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the introduction of various functional groups at the 2-position, making it a valuable intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[3][4]
Examples of Potential Nucleophiles:
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O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.
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N-Nucleophiles: Amines, amides, and azides.
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S-Nucleophiles: Thiolates and sulfides.
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C-Nucleophiles: Grignard reagents and organolithiums (with caution and under specific conditions).
Other Potential Reactions
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Electrophilic Aromatic Substitution: This is generally difficult on pyridine rings unless strongly activating groups are present. The existing substituents would likely direct any potential electrophilic attack to the C3 or C5 positions.
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Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under appropriate conditions.
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Reactions of the Methoxy Group: The methoxy group can be cleaved to the corresponding hydroxypyridine using strong acids like HBr or BBr₃.
Applications in Research and Drug Development
Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemical research. The specific substitution pattern of 2-fluoro-6-methoxy-4-methylpyridine suggests its potential as a key building block in these areas.
Caption: Potential applications of 2-fluoro-6-methoxy-4-methylpyridine.
The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and electronic properties. The methyl group provides a point for further functionalization or can be important for steric interactions within a binding pocket.
Safety and Handling
While specific safety data for 2-fluoro-6-methoxy-4-methylpyridine is not available, it is prudent to handle this compound with the same precautions as for similar fluorinated pyridines.
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General Hazards: Expected to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[1][5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-fluoro-6-methoxy-4-methylpyridine is a chemical entity with significant potential as a versatile building block in synthetic chemistry. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from related compounds and fundamental chemical principles. Its predicted susceptibility to nucleophilic aromatic substitution at the 2-position opens up a wide array of possibilities for the synthesis of novel and complex molecules for various applications, particularly in the life sciences. It is our hope that this guide will serve as a valuable resource for researchers looking to explore the potential of this intriguing molecule.
References
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PubChem. 2-Fluoro-6-methoxypyridine. [Link]
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PubChem. 2-Fluoro-4-methylpyridine. [Link]
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PubChem. 2-Fluoro-6-methylpyridine. [Link]
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Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(8), 3757-3767. [Link]
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PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. [Link]
- European Patent Office.
- Google Patents. Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
